

Iron Aluminide vs. Titanium Aluminide: A Comparative Review for Aerospace Applications

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Compound of Interest

Compound Name: *Iron aluminide*

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A detailed analysis of two promising classes of intermetallic alloys, **iron aluminides** (FeAl) and titanium aluminides (TiAl), reveals their respective advantages and disadvantages for structural applications in the demanding environment of aerospace engineering. This guide provides a comprehensive comparison of their mechanical and physical properties, supported by experimental data, to aid researchers and materials scientists in the selection and development of next-generation aerospace materials.

Iron and titanium aluminides have garnered significant attention as potential replacements for heavier nickel-based superalloys in high-temperature aerospace applications. Their lower densities, coupled with good high-temperature strength and oxidation resistance, offer the promise of lighter, more fuel-efficient aircraft and spacecraft. However, the choice between these two material systems is not straightforward and depends on a nuanced understanding of their performance trade-offs.

At a Glance: Key Property Comparison

Property	Iron Aluminide (FeAl)	Titanium Aluminide (TiAl)
Density	Higher (5.7 - 6.7 g/cm ³)	Lower (3.7 - 4.2 g/cm ³)
Specific Strength	Moderate	High
High-Temp. Strength	Good, with anomalous strengthening	Excellent
Oxidation Resistance	Excellent	Good to Excellent
Creep Resistance	Moderate	Excellent
Cost	Lower	Higher
Ductility (RT)	Low	Very Low

Performance Deep Dive: Quantitative Data

To facilitate a direct comparison, the following tables summarize key quantitative data for various **iron aluminide** and titanium aluminide alloys.

Table 1: Density and Mechanical Properties

Alloy	Density (g/cm ³)	Test Temp. (°C)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)
Iron Aluminides					
Fe-28Al-5Cr (at%)	~6.5	RT	-	-	-
600	~350	-	-		
700	~250	-	-		
800	~150	-	-		
Fe3Al	~6.7[1]	RT	-	-	-
Titanium Aluminides					
γ-TiAl	~4.0[2][3]	RT	-	-	-
Ti-48Al-2Cr- 2Nb (at%)	~3.7[4]	RT	-	422 - 800[5] [6]	1.3 - 1.7[5]
650	-	965[5]	0.89[5]		
700	~500	-	-		
800	~400	-	-		
TNM-B1 (Ti- 43.5Al-4Nb- 1Mo-0.1B)	4.16	RT	-	~750	~1.5
700	~600	~700	~10		
800	~550	~600	~15		

Table 2: Creep Resistance

Alloy	Temperature (°C)	Stress (MPa)	Minimum Creep Rate (s ⁻¹)	Time to Rupture (h)
Iron Aluminides				
Fe-61Al	700	100	~1 x 10 ⁻⁷	-
Fe-28Al-3Cr	650	-	-	-
Titanium Aluminides				
Ti-45Al-2Mn-2Nb	750	150	~1 x 10 ⁻⁷	~1000
γ-TiAl	832	69.4	~1 x 10 ⁻⁶	-
832	103.4	~3 x 10 ⁻⁷	-	

Table 3: Oxidation Resistance

Alloy	Temperature (°C)	Environment	Parabolic Rate Constant, k _p (g ² cm ⁻⁴ s ⁻¹)
Iron Aluminides			
Fe-28Al-5Cr (at%)	1000	Air	~1 x 10 ⁻¹²
1100	Air	~1 x 10 ⁻¹¹	
1200	Air	~1 x 10 ⁻¹⁰	
Fe3Al	1057	O ₂	~1 x 10 ⁻¹¹
Titanium Aluminides			
Ti-48Al-2Cr-2Nb	900	Air	~1 x 10 ⁻¹¹
TNM-B1	800	Air	~1 x 10 ⁻¹²

Visualizing the Trade-offs

The following diagrams illustrate key relationships and experimental workflows.

Specific Strength Comparison

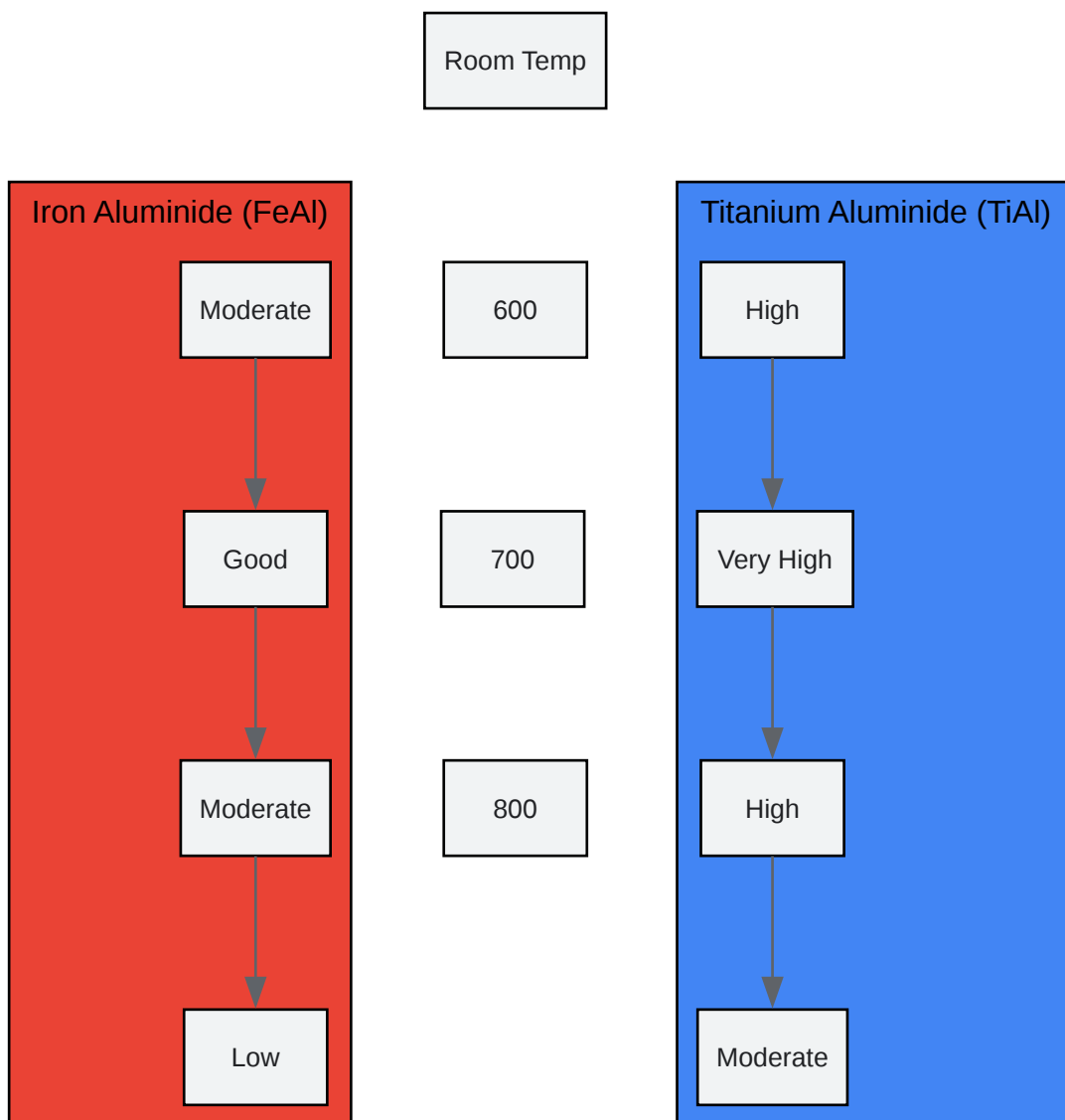
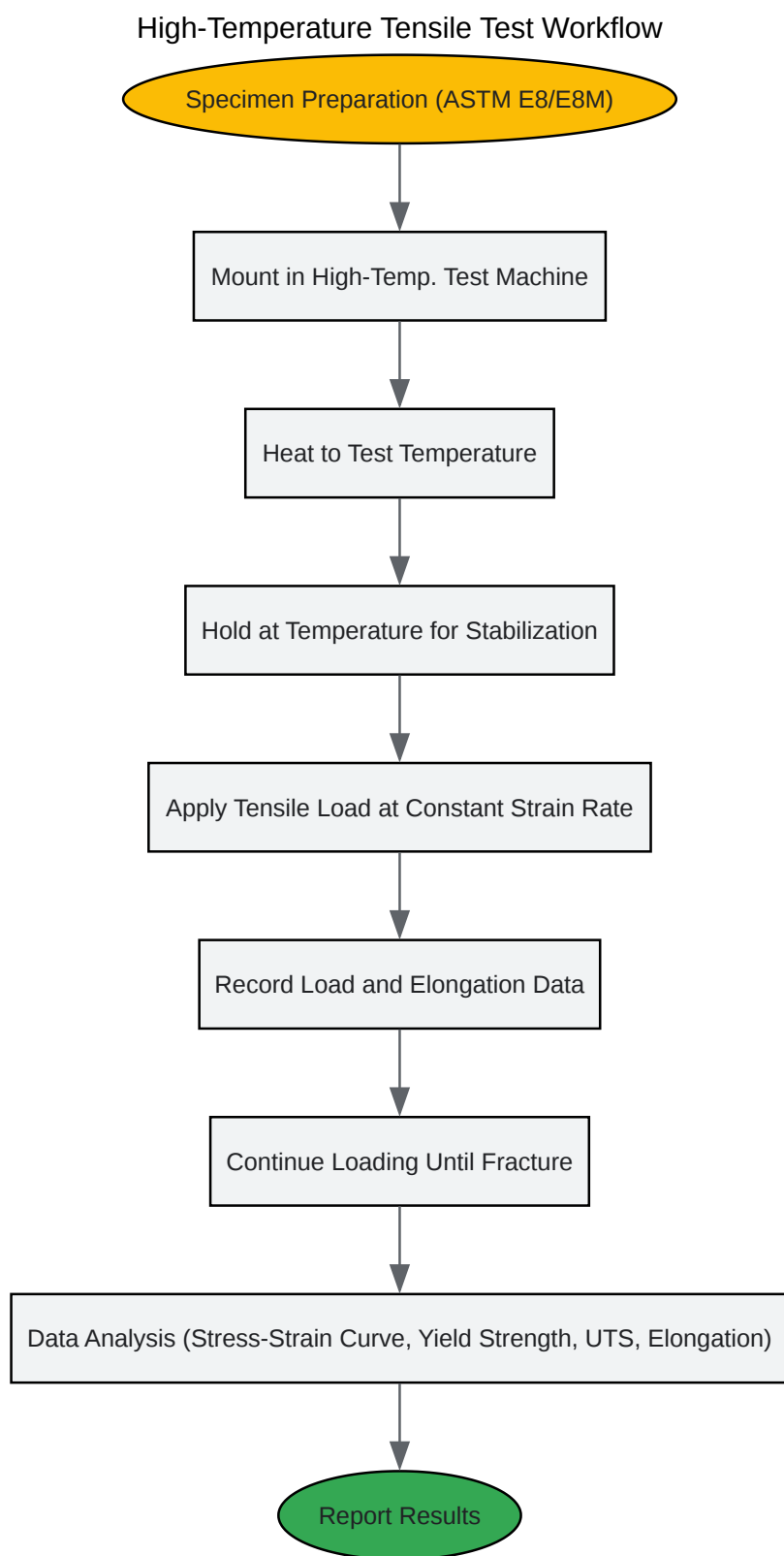
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Figure 1: Specific Strength vs. Temperature



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Figure 2: Tensile Testing Workflow

In-Depth Analysis

Density and Specific Strength: Titanium aluminides have a clear advantage in density, being significantly lighter than **iron aluminides**.^{[2][3][7]} This lower density translates to a higher specific strength (strength-to-weight ratio), a critical parameter for aerospace components where weight savings are paramount. While **iron aluminides** possess good strength, their higher density makes them less competitive in applications where weight is the primary driver.^[8]

High-Temperature Strength: Both material systems exhibit good strength at elevated temperatures. **Iron aluminides**, particularly Fe₃Al-based alloys, show an anomalous increase in yield strength with temperature up to around 600°C.^[2] However, above this temperature, their strength tends to decrease more rapidly than that of titanium aluminides. Gamma-TiAl alloys, especially those with niobium additions, maintain excellent strength at temperatures up to 800°C and beyond, making them suitable for hotter sections of engines.

Oxidation Resistance: **Iron aluminides** generally exhibit excellent oxidation resistance due to the formation of a stable and protective alumina (Al₂O₃) scale on the surface.^[7] This protective layer is effective up to very high temperatures. Titanium aluminides also form a protective alumina layer, providing good oxidation resistance.^[3] However, the formation of less-protective titania (TiO₂) can sometimes occur, particularly in alloys with lower aluminum content, which can compromise long-term performance at the highest temperatures.

Creep Resistance: Creep, the time-dependent deformation under a constant load at high temperatures, is a critical consideration for components like turbine blades. Titanium aluminides generally demonstrate superior creep resistance compared to **iron aluminides**. The ordered crystal structures of gamma-TiAl alloys, often with lamellar microstructures, are effective in resisting dislocation motion at high temperatures. While alloying additions can improve the creep performance of **iron aluminides**, they typically do not match the capabilities of advanced TiAl alloys.^[9]

Ductility and Fracture Toughness: A significant challenge for both iron and titanium aluminides is their limited ductility and fracture toughness at room temperature, which makes them brittle and difficult to process. This inherent brittleness is a major hurdle for their widespread adoption in structural applications. Significant research efforts are focused on improving the low-temperature ductility of these alloys through microstructural control and alloying additions.

Cost and Manufacturing: **Iron aluminides** have a distinct advantage in terms of cost, as they are based on abundant and relatively inexpensive elements (iron and aluminum). In contrast, titanium is a more expensive raw material, and the processing of titanium aluminides is often more complex and costly.

Experimental Protocols

The data presented in this guide are based on standardized experimental procedures. The following are brief descriptions of the key test methodologies.

High-Temperature Tensile Testing (ASTM E21): This test determines the strength and ductility of materials at elevated temperatures.

- **Specimen Preparation:** Standardized tensile specimens are machined from the alloy according to ASTM E8/E8M specifications.
- **Procedure:** The specimen is mounted in a universal testing machine equipped with a high-temperature furnace. It is heated to the desired test temperature and held for a stabilization period. A tensile load is then applied at a constant strain rate until the specimen fractures.
- **Data Acquisition:** Load and elongation are continuously recorded to generate a stress-strain curve, from which yield strength, ultimate tensile strength, and elongation are determined.

Creep and Stress-Rupture Testing (ASTM E139): This method evaluates the time-dependent deformation and rupture life of materials under constant load and temperature.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Specimen Preparation:** Standardized creep specimens are used.
- **Procedure:** The specimen is placed in a creep testing machine and heated to the test temperature. A constant tensile load is applied, and the elongation of the specimen is measured over time. The test continues until the specimen ruptures or for a predetermined duration.
- **Data Analysis:** The data is plotted as a creep curve (strain versus time). The minimum creep rate and the time to rupture are key parameters determined from this test.

High-Temperature Oxidation Testing (ASTM G54): This practice provides a method for evaluating the resistance of materials to oxidation at high temperatures in air.[\[14\]](#)[\[15\]](#)

- Specimen Preparation: Coupons of the material with a defined surface area are prepared.
- Procedure: The specimens are placed in a high-temperature furnace and exposed to air at a constant temperature for a specified duration. The specimens are periodically removed and weighed to determine the mass change due to oxidation.
- Data Analysis: The mass change per unit area is plotted against time. For materials that form a protective oxide layer, the oxidation kinetics often follow a parabolic rate law, from which the parabolic rate constant (k_p) can be calculated as a measure of oxidation resistance.

Conclusion

Both **iron aluminides** and titanium aluminides offer compelling properties for aerospace applications, presenting a significant improvement over traditional alloys in certain high-temperature environments.

Titanium aluminides are the front-runners for applications where the highest specific strength and creep resistance at elevated temperatures are critical, such as in low-pressure turbine blades and other rotating engine components. Their primary drawbacks are high cost and low room-temperature ductility.

Iron aluminides, on the other hand, are a more cost-effective alternative with excellent oxidation resistance.[\[2\]](#)[\[16\]](#) They are well-suited for static components that experience high temperatures and corrosive environments but are not as weight-critical as rotating parts. Their lower high-temperature strength and creep resistance compared to TiAl alloys are the main limiting factors.

The ongoing development of both alloy systems, with a focus on improving their ductility and high-temperature performance through advanced alloying and processing techniques, will continue to expand their potential applications in the future of aerospace technology. The choice between FeAl and TiAl will ultimately depend on a careful consideration of the specific performance requirements, operating conditions, and cost constraints of the intended application.

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